

# Molecular weight of 4-(2-Bromomethylphenyl)benzonitrile

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## Compound of Interest

Compound Name: 4-(2-Bromomethylphenyl)benzonitrile

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An In-depth Technical Guide to 4-(2-Bromomethylphenyl)benzonitrile

## Introduction

**4-(2-Bromomethylphenyl)benzonitrile** is a biphenyl compound characterized by the presence of a bromomethyl group on one phenyl ring and a nitrile functional group on the other. This bifunctional architecture makes it a valuable intermediate in organic synthesis and a building block for more complex molecules. Its structural motifs are found in various biologically active compounds, suggesting its potential utility in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its potential applications in research and drug development.

## Chemical and Physical Properties

The fundamental properties of **4-(2-Bromomethylphenyl)benzonitrile** are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

Property	Value	Source
Molecular Weight	272.14 g/mol	[1]
Molecular Formula	C <sub>14</sub> H <sub>10</sub> BrN	[1]
IUPAC Name	4-[2-(bromomethyl)phenyl]benzonitrile	[1]
CAS Number	146534-79-4	[1]
Canonical SMILES	<chem>C1=CC=C(C(=C1)CBr)C2=CC=C(C=C2)C#N</chem>	[1]
Synonyms	4-[2-(Bromomethyl)phenyl]benzonitrile, 2'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile	[1]

## Experimental Protocols: Proposed Synthesis

A direct, detailed experimental protocol for the synthesis of **4-(2-Bromomethylphenyl)benzonitrile** is not readily available in peer-reviewed literature. However, a plausible and efficient synthetic route can be designed based on established organometallic cross-coupling reactions, such as the Suzuki coupling, which is a standard method for constructing biphenyl linkages.

Objective: To synthesize **4-(2-Bromomethylphenyl)benzonitrile** via a Suzuki cross-coupling reaction.

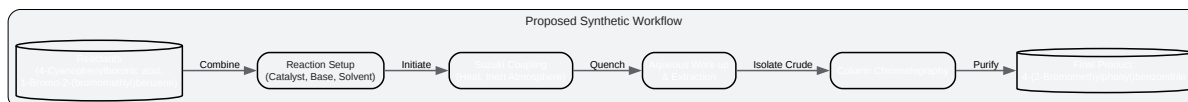
Materials:

- 4-Cyanophenylboronic acid
- 1-Bromo-2-(bromomethyl)benzene
- Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., Sodium carbonate, Potassium phosphate)

- Solvent system (e.g., Toluene/Ethanol/Water mixture)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

#### Methodology:

- **Reaction Setup:** A three-neck round-bottom flask is charged with 4-cyanophenylboronic acid (1.0 equivalent), 1-bromo-2-(bromomethyl)benzene (1.1 equivalents), and a suitable base such as sodium carbonate (2.0 equivalents).
- **Solvent Addition:** A degassed solvent mixture, such as 2:1 toluene/water, is added to the flask to dissolve the reactants.
- **Catalyst Introduction:** The palladium catalyst (e.g.,  $\text{Pd(PPh}_3)_4$ , 0.05 equivalents) is added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction Conditions:** The mixture is heated to reflux (approximately 80-100 °C) and stirred vigorously for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure to yield the crude product. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure **4-(2-Bromomethylphenyl)benzonitrile**.
- **Characterization:** The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).



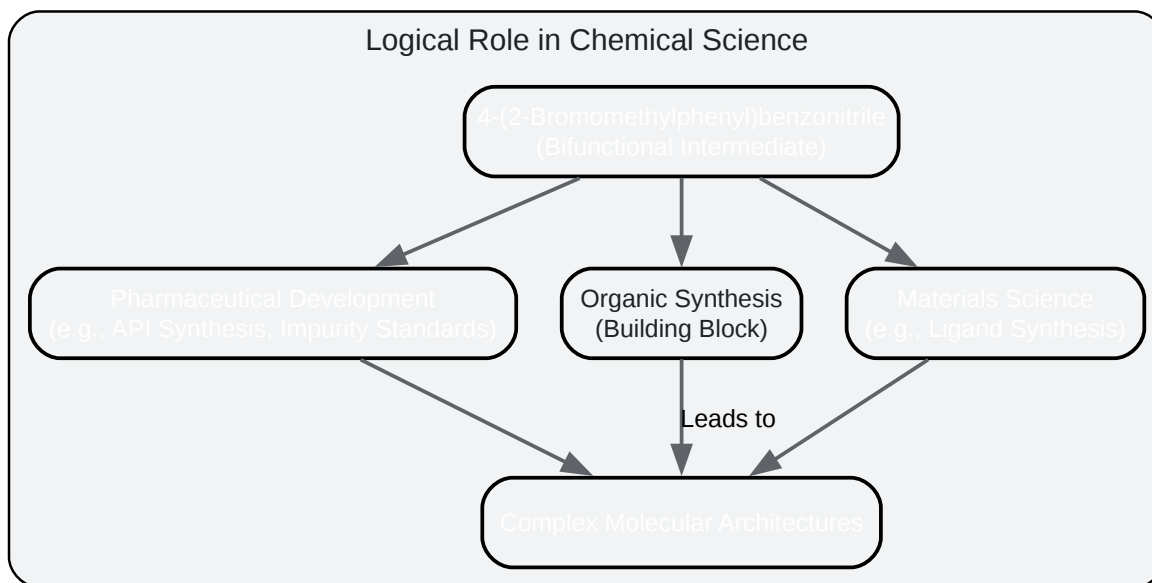
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Caption: A proposed workflow for the synthesis of **4-(2-Bromomethylphenyl)benzonitrile**.

## Applications in Research and Drug Development

While specific biological activities of **4-(2-Bromomethylphenyl)benzonitrile** are not extensively documented, its structure is of significant interest to researchers and drug development professionals for several reasons:

- **Synthetic Intermediate:** The presence of two reactive sites—the bromomethyl group and the nitrile—makes it a versatile intermediate. The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions.
- **Pharmaceutical Scaffolding:** Benzonitrile-containing compounds are prevalent in medicinal chemistry. Over 30 pharmaceuticals containing a nitrile group are prescribed for a wide range of conditions.<sup>[2]</sup> The nitrile can act as a bioisostere for other functional groups or engage in specific dipole interactions within enzyme active sites.<sup>[2]</sup>
- **Precursor for Drug Analogs and Impurities:** A related isomer, 2-(4-Bromomethylphenyl)benzonitrile, is known as an impurity reference material for Losartan, an angiotensin II receptor antagonist used to treat hypertension.<sup>[3]</sup> This highlights the relevance of bromomethylphenyl benzonitrile structures in the synthesis and quality control of active pharmaceutical ingredients (APIs).



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Caption: Logical relationships of **4-(2-Bromomethylphenyl)benzonitrile** as a chemical intermediate.

## Conclusion

**4-(2-Bromomethylphenyl)benzonitrile** is a strategically important chemical compound whose value lies in its versatility as a synthetic intermediate. Its distinct reactive handles—the electrophilic bromomethyl group and the modifiable nitrile—provide chemists with a powerful tool for constructing complex molecular frameworks. While direct applications are still emerging, its structural relationship to pharmaceutical impurities and the established importance of the benzonitrile pharmacophore underscore its potential for future applications in drug discovery and materials science. The proposed synthetic route via Suzuki coupling offers a reliable method for its preparation, enabling further investigation into its chemical and biological properties.

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## References

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